molecular formula C21H27N3O5S B11020848 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Número de catálogo: B11020848
Peso molecular: 433.5 g/mol
Clave InChI: DXPIBZRNIUARGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 2-methoxyphenyl group at the 3-position. The acetamide side chain is functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety and a 2-methylpropyl (isobutyl) group.

Propiedades

Fórmula molecular

C21H27N3O5S

Peso molecular

433.5 g/mol

Nombre IUPAC

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C21H27N3O5S/c1-15(2)12-23(16-10-11-30(27,28)14-16)21(26)13-24-20(25)9-8-18(22-24)17-6-4-5-7-19(17)29-3/h4-9,15-16H,10-14H2,1-3H3

Clave InChI

DXPIBZRNIUARGY-UHFFFAOYSA-N

SMILES canónico

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC

Origen del producto

United States

Métodos De Preparación

Multi-Step Convergent Synthesis

The most widely reported approach involves convergent synthesis, where the tetrahydrothiophene and pyridazinone moieties are prepared separately before final coupling. Key steps include:

  • Pyridazinone Core Formation :

    • 3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl intermediate is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.

    • Optimal yields (68–72%) are achieved using microwave-assisted heating at 120°C for 2 hours in dimethylacetamide.

  • Tetrahydrothiophene Derivative Preparation :

    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropylamine is generated through sulfonation of tetrahydrothiophen-3-amine followed by N-alkylation with 2-methylpropyl bromide.

  • Acetamide Coupling :

    • The pyridazinone and tetrahydrothiophene intermediates are linked via a chloroacetyl chloride bridge under Schotten-Baumann conditions.

Table 1: Representative Reaction Conditions for Convergent Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Pyridazinone formationHydrazine hydrate, DMA, 120°C, 2 h7295.4
SulfonationH₂O₂ (30%), AcOH, 50°C, 6 h8598.1
Final couplingChloroacetyl chloride, NaOH, 0°C, 1 h6497.8

One-Pot Sequential Synthesis

Alternative protocols employ one-pot strategies to reduce purification steps:

  • In Situ Generation of Intermediates :

    • Simultaneous sulfonation of tetrahydrothiophen-3-amine and cyclization of pyridazinone precursors using H₂O₂ and trifluoroacetic acid.

  • Coupling Optimization :

    • Use of PyClOP (chlorotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate) and DIEA (N-ethyl-N,N-diisopropylamine) in DMF enhances coupling efficiency to 78%.

Critical Parameters :

  • Temperature control (<5°C during sulfonation prevents side reactions).

  • Stoichiometric excess (1.2 eq) of 2-methylpropylamine ensures complete N-alkylation.

Reaction Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMA yield higher reaction rates due to improved intermediate solubility.

  • Ester Solvents : Ethyl acetate is preferred for extractions, achieving 99.2% recovery of the crude product.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide increases pyridazinone cyclization yields by 12%.

  • Microwave Activation : Reduces pyridazinone synthesis time from 8 h to 2 h while maintaining yield.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • 1H^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 4.12 (q, 2H, CH₂), 3.85 (s, 3H, OCH₃).

    • 13C^{13}C NMR confirms sulfone (δ 112.5 ppm) and carbonyl (δ 169.8 ppm) groups.

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.78 min, purity ≥97%.

  • Mass Spectrometry : ESI-MS m/z 433.5 [M+H]+^+.

Challenges and Mitigation Strategies

ChallengeSolutionEfficacySource
Epimerization at tetrahydrothiopheneUse of chiral auxiliaries during couplingEnantiomeric excess >98%
Low coupling yieldsPyClOP/DIEA catalyst systemYield +14%
Solubility issues in final stepSwitch to DMF/THF (1:1) mixtureDissolution +30%

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfoxidos o sulfonas.

    Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes o aminas.

Reactivos y condiciones comunes

    Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

    Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

    Catalizadores: Paladio sobre carbón, óxido de platino.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones químicas, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores.

Biología

En la investigación biológica, el compuesto se puede estudiar por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos. Su capacidad para formar enlaces de hidrógeno y otras interacciones no covalentes se puede explorar para el diseño de fármacos y estudios de reconocimiento molecular.

Medicina

Las posibles propiedades terapéuticas del compuesto se pueden investigar en química medicinal. Puede servir como un compuesto guía para el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos.

Industria

En el sector industrial, el compuesto puede encontrar aplicaciones en la producción de productos químicos especiales, agroquímicos y farmacéuticos. Sus propiedades químicas únicas se pueden aprovechar para diversos procesos industriales.

Mecanismo De Acción

El mecanismo de acción de “N-(1,1-dióxido-tetrahidrotio-fen-3-il)-2-[3-(2-metoxifenil)-6-oxopiridazin-1(6H)-il]-N-(2-metilpropil)acetamida” implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a los efectos biológicos deseados. Las vías involucradas pueden incluir transducción de señales, regulación metabólica o expresión génica.

Comparación Con Compuestos Similares

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

  • Substituents: Pyridazinone ring: 4,5-dichloro substitution. Acetamide side chain: Azepane sulfonyl and 4-methylphenyl groups.
  • The azepane sulfonyl group (7-membered ring) vs. sulfolane (5-membered ring) in the target compound could influence conformational flexibility and solubility .
  • Synthesis : Yield of 79% using THF/DMF and TEA, suggesting robust synthetic routes for such analogues .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide ()

  • Substituents: Pyridazinone ring: 3-(furan-2-yl) instead of 2-methoxyphenyl.
  • Key Differences: The furan group, being less electron-rich than methoxyphenyl, may reduce π-π stacking interactions in biological targets.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide ()

  • Substituents: Pyridazinone ring: 3-methoxyphenyl (meta-substitution) vs. 2-methoxyphenyl (ortho-substitution).
  • Key Differences :
    • The meta-methoxy group may alter electronic effects (e.g., reduced steric hindrance but weaker electron-donating capacity compared to ortho substitution).
    • Molecular weight and formula (C₁₇H₁₉N₃O₅S, 377.4 g/mol) are identical to the target compound, highlighting isomerism as a critical variable in structure-activity relationships (SAR) .

Hypothetical Structure-Activity Relationships (SAR)

  • Pyridazinone Substitutions: Electron-donating groups (e.g., methoxy) may enhance binding to targets requiring aromatic interactions, while halogens (e.g., Cl) could improve metabolic stability . Ortho vs. meta substitution: Ortho-methoxy groups may induce steric effects that favor selective binding, whereas meta-substituted analogues might exhibit improved solubility .
  • Side Chain Modifications :
    • The sulfolane moiety (target compound) likely offers better solubility than azepane sulfonyl () due to its smaller, more rigid structure.
    • The isobutyl group in the target compound may increase lipophilicity compared to unsubstituted acetamides (), affecting membrane permeability .

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound with potential biological activities. The compound features a unique combination of functional groups, including a tetrahydrothiophene moiety and a pyridazinone structure, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H30N4O4S\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}
Property Value
Molecular FormulaC22H30N4O4S
Molecular Weight430.56 g/mol
CAS Number2309727-26-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the tetrahydrothiophene ring and subsequent functionalization to introduce the methoxy and pyridazinone groups. Specific reagents and conditions are tailored to optimize yield and purity.

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is thought to involve interactions with various molecular targets, including enzymes and receptors. The sulfone group may enhance binding affinity through strong interactions with target proteins.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thiazine derivatives possess significant antibacterial and antifungal properties, indicating potential applications in treating infections.
  • Antitumor Activity : Some derivatives have demonstrated promising results in inhibiting cancer cell proliferation, suggesting that this compound may also have anticancer properties.
  • Anti-inflammatory Effects : Compounds structurally related to this one have been reported to reduce inflammation in various models, indicating a potential for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other thiazine and benzothiazine derivatives:

Compound Activity
Thiazine Derivative AAntimicrobial
Benzothiazine Derivative BAnticancer
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamideAnti-inflammatory

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various thiazine derivatives, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide was tested against common bacterial strains. Results indicated an IC50 value of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of related compounds revealed that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide showed significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value of 10 µM, suggesting strong anticancer potential.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates a tetrahydrothiophene-1,1-dioxide moiety , a pyridazinone ring , and a 2-methoxyphenyl group . The sulfone group in tetrahydrothiophene enhances electrophilicity, while the pyridazinone and methoxyphenyl groups contribute to hydrogen bonding and π-π interactions. These features dictate its reactivity in nucleophilic substitutions (e.g., at the acetamide carbonyl) and redox reactions .

Q. What spectroscopic techniques are essential for confirming its structural integrity?

Nuclear Magnetic Resonance (NMR) is critical for verifying stereochemistry and substituent positions, particularly the methoxyphenyl and tetrahydrothiophene groups. Mass Spectrometry (MS) confirms molecular weight (e.g., 337.35 g/mol for analogs), while Infrared (IR) Spectroscopy identifies functional groups like the sulfone (S=O stretch at ~1150–1300 cm⁻¹) and pyridazinone carbonyl (C=O at ~1650 cm⁻¹) .

Q. What is a standard synthetic route for this compound, and what intermediates are involved?

A typical synthesis involves:

  • Step 1 : Chlorination of a methoxyaniline precursor to introduce reactive halogens.
  • Step 2 : Coupling the halogenated intermediate with a pyridazinone derivative via nucleophilic substitution.
  • Step 3 : Functionalization of the tetrahydrothiophene moiety via oxidation to the sulfone. Reagents like sodium borohydride (reduction) and hydrogen peroxide (oxidation) are used, with HPLC for purity checks .

Q. How is the compound’s solubility profile characterized, and what solvents are optimal for biological assays?

Solubility is assessed using polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (pH 7.4). Thermal gravimetric analysis (TGA) evaluates stability, while co-solvents like PEG-400 may enhance solubility in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation.
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch processes .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) optimize coupling steps, reducing reaction time by 30% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to cross-validate target engagement.
  • Structural Analog Comparison : Test derivatives (e.g., replacing 2-methoxyphenyl with 3-nitrophenyl) to isolate structure-activity relationships (SAR). and highlight analogs with varied bioactivity .

Q. How does the compound interact with biological targets at the molecular level?

Computational docking (e.g., AutoDock Vina) predicts binding to kinase ATP pockets via hydrogen bonds with the pyridazinone carbonyl and hydrophobic interactions with the tetrahydrothiophene ring. Surface Plasmon Resonance (SPR) validates binding kinetics (KD ~ nM range) .

Q. What analytical methods address batch-to-batch variability in purity?

  • High-Resolution Mass Spectrometry (HR-MS) : Detects trace impurities (<0.1%).
  • Chiral HPLC : Ensures enantiomeric purity, critical for stereospecific activity.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify labile groups (e.g., sulfone hydrolysis) .

Q. How can the compound’s pharmacokinetic properties be enhanced for in vivo studies?

  • Prodrug Derivatization : Introduce ester groups at the acetamide nitrogen to improve membrane permeability.
  • Nanoformulation : Encapsulate in liposomes to increase bioavailability and reduce hepatic first-pass metabolism .

Q. What mechanistic insights explain its selectivity for specific enzyme isoforms?

  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy to differentiate isoform affinity.
  • Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) in enzyme isoforms to identify critical interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its antioxidant vs. pro-oxidant effects?

  • Redox Profiling : Use electron paramagnetic resonance (EPR) to detect radical scavenging vs. ROS generation.
  • Dose-Dependent Studies : Low doses (µM) may act as antioxidants, while high doses (mM) induce pro-oxidant effects via Fenton-like reactions .

Q. Why do some studies report high cytotoxicity while others show low activity?

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity.
  • Metabolic Activation : Liver microsome assays determine if cytotoxicity requires metabolic conversion (e.g., CYP450-mediated) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.